molecular formula C29H30N2O3 B11074320 5-methyl-5-phenyl-1'-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5-methyl-5-phenyl-1'-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11074320
M. Wt: 454.6 g/mol
InChI Key: LVXXXMGOJFEHDB-UHFFFAOYSA-N
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Description

5-methyl-5-phenyl-1’-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique spiro structure, combines multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5-phenyl-1’-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates, making it high-yielding, operationally friendly, time- and cost-effective .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the MCRs for large-scale synthesis. This includes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions would be carefully controlled to maintain the integrity of the spiro structure and prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

5-methyl-5-phenyl-1’-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

5-methyl-5-phenyl-1’-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-5-phenyl-1’-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one would depend on its specific biological target. Indole derivatives often interact with multiple receptors and enzymes, modulating various biochemical pathways . The compound’s spiro structure might allow it to bind uniquely to certain molecular targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-5-phenyl-1’-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one apart is its spiro structure, which combines multiple functional groups in a single molecule. This structural complexity can lead to unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

5-methyl-5-phenyl-1'-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C29H30N2O3/c1-28(24-12-6-3-7-13-24)19-33-29(34-20-28)25-14-8-9-15-26(25)31(27(29)32)21-30-17-16-23(18-30)22-10-4-2-5-11-22/h2-15,23H,16-21H2,1H3

InChI Key

LVXXXMGOJFEHDB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCC(C4)C5=CC=CC=C5)OC1)C6=CC=CC=C6

Origin of Product

United States

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